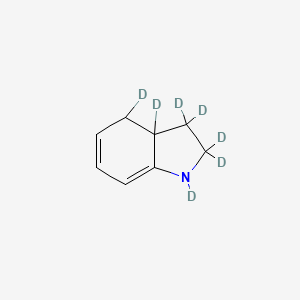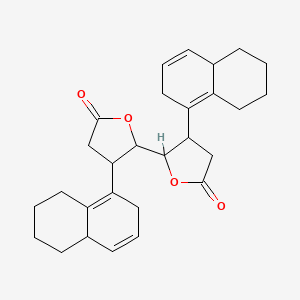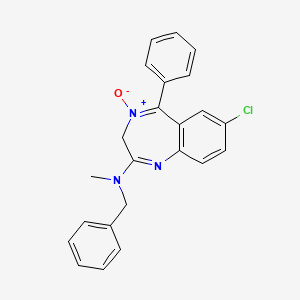
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound is a derivative of naphthoquinone and exhibits significant biological activities, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate typically involves the derivation from shikonin, a naturally occurring naphthoquinone. The synthetic route includes the following steps:
Starting Material: Shikonin is used as the starting material.
Reaction Conditions: The reaction involves the use of specific reagents and conditions to introduce the acetate group at the desired position on the naphthoquinone ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques.
化学反应分析
Types of Reactions
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthoquinone ring.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
科学研究应用
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate involves its interaction with topoisomerase enzymes. It inhibits the activity of topoisomerase II and topoisomerase I, leading to the stabilization of the DNA-topoisomerase complex and the induction of double-strand breaks (DSBs). This ultimately triggers apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Shikonin: The parent compound from which (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate is derived.
Naphthoquinone Derivatives: Other derivatives of naphthoquinone with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase enzymes more effectively than its parent compound, shikonin, highlights its potential as a more potent anticancer agent .
属性
CAS 编号 |
54725-00-7 |
|---|---|
分子式 |
C13H10O7 |
分子量 |
278.21 g/mol |
IUPAC 名称 |
(5,8-dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C13H10O7/c1-5(14)20-9-4-7(16)10-6(15)3-8(19-2)12(17)11(10)13(9)18/h3-4,15,17H,1-2H3 |
InChI 键 |
WKDCTCOODWUCNC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=O)C2=C(C1=O)C(=C(C=C2O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)

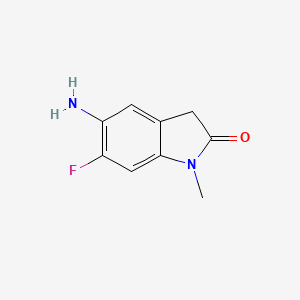
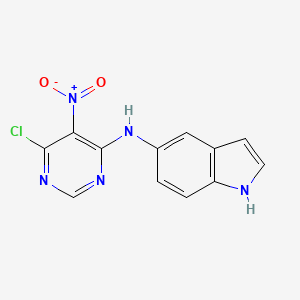
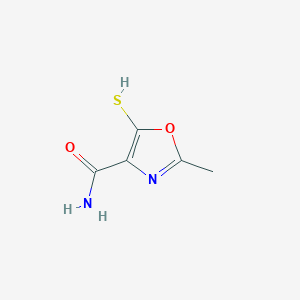
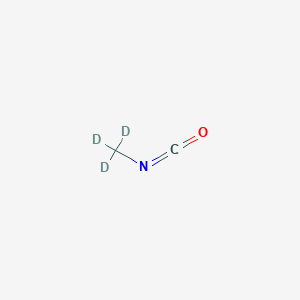
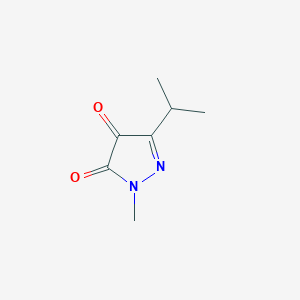
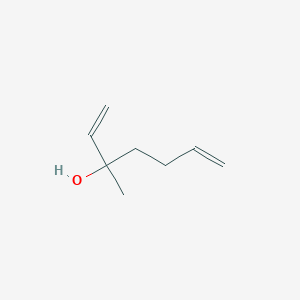
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
